N-[4-(benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique chemical structure, which combines multiple aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. Initial steps may include the preparation of the benzothiophene core, followed by the introduction of the ethyl group through alkylation reactions. Subsequently, the benzyloxyphenyl group is introduced via nucleophilic substitution, with the final carboxamide formation achieved through amidation.
Industrial Production Methods: Industrial production may scale up these synthetic routes, emphasizing cost-effectiveness and yield optimization. Typical industrial processes involve batch reactions under controlled temperatures and pressures, utilizing catalysts and solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the ethyl or benzyloxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the carboxamide, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or alkoxides for nucleophilic substitution.
Major Products: The reactions yield various derivatives, including hydroxylated, aminated, or carboxylated forms, depending on the reaction conditions and reagents.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, aiding the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays, helping to elucidate enzyme mechanisms or cellular pathways.
Medicine: Its structural components are explored for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Employed in materials science for developing novel polymers or in the agrochemical industry for pesticide research.
Mechanism of Action
N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects by interacting with specific molecular targets. The benzyloxy and ethyl groups may facilitate binding to hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate enzymatic activity or signal transduction pathways, contributing to the compound's biological effects.
Comparison with Similar Compounds
N-Phenylbenzamide: Shares a similar amide functional group but lacks the complex aromatic and heterocyclic structure of the target compound.
4-Benzyloxyphenylcarboxamide: Similar benzyloxy group but differs in the aromatic core.
Uniqueness: The combination of the benzothiophene ring with the benzyloxy and ethyl groups distinguishes N-[4-(Benzyloxy)phenyl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, providing unique chemical and biological properties.
This compound presents an intriguing blend of chemical versatility and biological potential, making it a valuable subject in scientific research and industrial applications.
Properties
IUPAC Name |
5-ethyl-N-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-2-17-8-13-22-19(14-17)15-23(28-22)24(26)25-20-9-11-21(12-10-20)27-16-18-6-4-3-5-7-18/h3-7,9-12,15,17H,2,8,13-14,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGGSANLUPWOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.